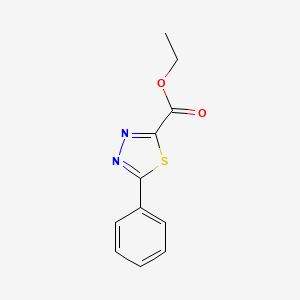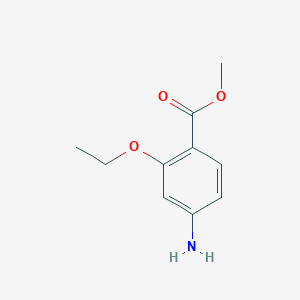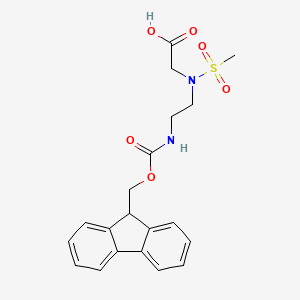![molecular formula C22H31O2P B1403168 Di-tert-butyl(2',6'-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine CAS No. 819867-21-5](/img/structure/B1403168.png)
Di-tert-butyl(2',6'-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine
Vue d'ensemble
Description
“Di-tert-butyl(2’,6’-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine” is a type of Buchwald precatalyst that can be used in cross-coupling reactions for the formation of C-C, C–N, C–O, C–F, C–CF3, and C–S bonds . It is air-, moisture-, and thermally-stable and is highly soluble in a wide range of common organic solvents .
Synthesis Analysis
The synthesis of similar compounds involves the use of butyllithium in hexane added to a solution of 2,4,6-di-tert-butyl-6-methylphenylphosphine in THF at 0°C . The reaction mixture is then allowed to warm to room temperature, treated with 10% NaOH in water, filtered, and extracted with pentane .Molecular Structure Analysis
The molecular structure of “Di-tert-butyl(2’,6’-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine” is complex. Its empirical formula is C70H96O2P2 . It has a molecular weight of 1031.46 .Chemical Reactions Analysis
This compound can be used in the assembly of privileged 7-methylpyrazolo[1,5-a]pyrimidines as well as 7-methyl-[1,2,4]triazolo[1,5-a]pyrimidines with excellent regioselectivity and functional group tolerance .Physical And Chemical Properties Analysis
“Di-tert-butyl(2’,6’-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine” is air-, moisture-, and thermally-stable and is highly soluble in a wide range of common organic solvents . Its empirical formula is C70H96O2P2 and it has a molecular weight of 1031.46 .Applications De Recherche Scientifique
Synthesis of Phosphonito,N and Phosphito,N Ligands : This research involves the synthesis of new Phosphonito,N and Phosphito,N ligands using Di-tert-butyl(2',6'-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine as a key intermediate. These ligands have potential applications in forming complexes with rhodium(I), palladium(II), and platinum(II), which are important for various catalytic processes (Franciò et al., 2002).
Catalytic Applications : In another study, bulky phosphines containing substituted biphenyl were used in the selective telomerization of 1,3-butadiene with methanol. These ligands showed improved selectivity and yield in catalytic processes compared to traditional ligands (Tschan et al., 2010).
Study of Unstable Ortho-Phosphinophenol : Research demonstrated the instability of a certain ortho-phosphinophenol under specific conditions, despite the presence of bulky tert-butyl groups. This study highlights the delicate nature of certain phosphine compounds and their reactivity (Wu et al., 2013).
Ligand Exchange Reactions : Another study explored ligand exchange reactions involving Di-tert-butyl(chlorodimethylstannyl)phosphine, demonstrating the complexity and variety of reactions that these phosphine compounds can undergo (Schumann et al., 1976).
Cyclopalladation of Prochiral Phosphine : This research focused on the cyclopalladation of prochiral phosphine, a process crucial in understanding the properties of phosphapalladacycle Pd-C bonds. Such studies are vital for the development of new catalysts and materials (Ng et al., 2007).
Chiral Complexes of Palladium(0) : The study of new chiral complexes of Pd(0) containing either bis(phosphine) or phosphine-sulfur chelate revealed interesting solution dynamics and structural insights, important for understanding the behavior of such complexes in various reactions (Tschoerner et al., 1997).
Propriétés
IUPAC Name |
ditert-butyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31O2P/c1-21(2,3)25(22(4,5)6)19-15-10-9-12-16(19)20-17(23-7)13-11-14-18(20)24-8/h9-15H,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJPUFWFLYXQTEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(C1=CC=CC=C1C2=C(C=CC=C2OC)OC)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31O2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00737324 | |
| Record name | Di-tert-butyl(2',6'-dimethoxy[1,1'-biphenyl]-2-yl)phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00737324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Di-tert-butyl(2',6'-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine | |
CAS RN |
819867-21-5 | |
| Record name | Di-tert-butyl(2',6'-dimethoxy[1,1'-biphenyl]-2-yl)phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00737324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1403085.png)

![5-Fluoro-2-(pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol](/img/structure/B1403088.png)





![4-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B1403099.png)


![1-Oxa-6-azaspiro[3.3]heptane](/img/structure/B1403105.png)

![7-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1403108.png)